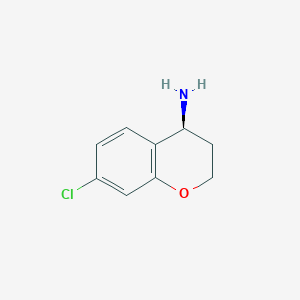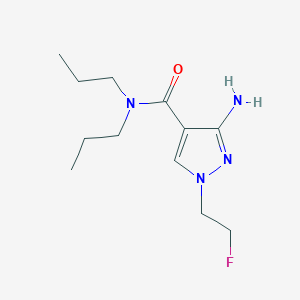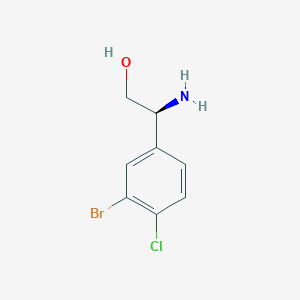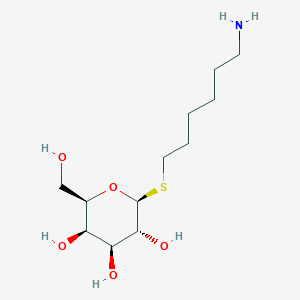
p-Dipentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dipentylbenzene is an organic compound with the molecular formula C16H26. It consists of a benzene ring substituted with two pentyl groups at the 1 and 4 positions.
Preparation Methods
1,4-Dipentylbenzene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-dipentylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the pentyl groups can influence the reactivity and orientation of these reactions by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
1,4-Dipentylbenzene can be compared with other alkylbenzenes, such as 1,4-diethylbenzene and 1,4-dibutylbenzene. These compounds share similar chemical properties but differ in the length of their alkyl chains, which can affect their physical properties and reactivity. For example, longer alkyl chains generally increase the hydrophobicity and boiling points of the compounds .
Similar compounds include:
- 1,4-Diethylbenzene
- 1,4-Dibutylbenzene
- 1,4-Dihexylbenzene
Each of these compounds has unique characteristics that make them suitable for specific applications in research and industry .
Properties
CAS No. |
6796-33-4 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1,4-dipentylbenzene |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-15-11-13-16(14-12-15)10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
CXWRJMLBHKPDAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


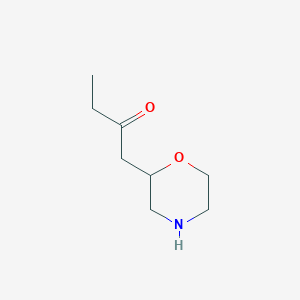
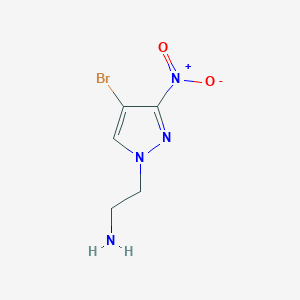
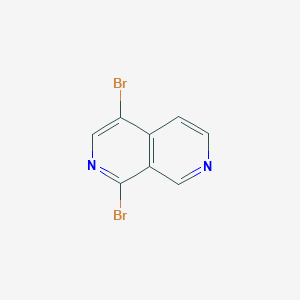
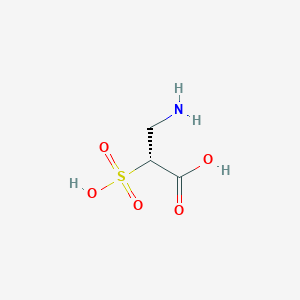
![1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11749370.png)
![1-(butan-2-yl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749377.png)
![Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B11749391.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749394.png)
![2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]-](/img/structure/B11749395.png)
![[(2-Ethoxy-2-oxoethyl)carbamoyl]formic acid](/img/structure/B11749403.png)
